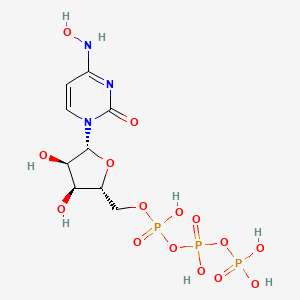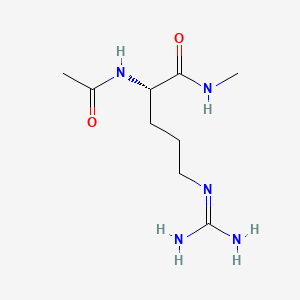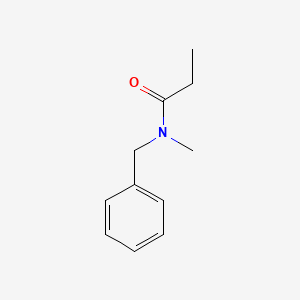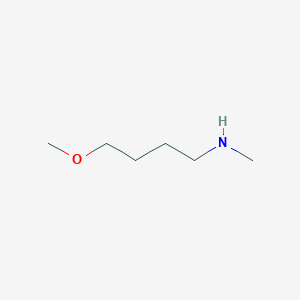
N4-Hydroxycytidine 5'-triphosphate
概要
説明
N4-Hydroxycytidine (NHC) is an antiviral ribonucleoside analog. It acts as a competitive alternative substrate for virally encoded RNA-dependent RNA polymerases. NHC exhibits measurable cytotoxicity, with 50% cytotoxic concentration values ranging from 7.5 μM in certain cell lines up to >100 μM in others. It has shown antiviral activity against various viruses, including the human coronavirus HCoV-NL63 in vitro .
Synthesis Analysis
NHC can be synthesized through various methods. One approach involves the esterification of 2′,3′-dideoxy,5′-OAc-cytidine with 4-chlorophenyl dichlorophosphate and 1,2,4-triazole, followed by treatment with hydroxylamine to yield the intermediate compound .
Molecular Structure Analysis
The chemical formula of NHC is C9H13N3O6, with a molecular weight of 259.218 g/mol. Its structure includes a cytidine base modified with a hydroxyl group at the N4 position .
Chemical Reactions Analysis
NHC 5′-triphosphate (NHC-TP) is incorporated into nascent viral RNA by RNA polymerase. This leads to mutations in the viral genome, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. Notably, NHC exhibits a high genetic barrier to resistance .
科学的研究の応用
Pharmacological Properties and Antiviral Activities
N4-Hydroxycytidine 5'-triphosphate demonstrates significant antiviral properties. It has been identified as a potent inhibitor of Hepatitis B virus (HBV) replication in HepG2 cells (Matthes & Bünger, 2009). Additionally, its metabolites in liver cells, such as HepG2 and Huh-7, indicate extensive and rapid phosphorylation to its mono-, di-, and triphosphate forms, contributing to its antiviral effects against Hepatitis C Virus (HCV) (Hernández-Santiago et al., 2004).
Mitochondrial Function and Cytotoxicity
Research exploring N4-Hydroxycytidine's effect on mitochondrial function reveals it does not significantly impair mitochondrial function in HepG2 cells. The study suggests that mitochondrial impairment is not a major contributor to the compound's cytotoxicity in these cell lines (Sticher et al., 2019).
Role in Synthesis of DNA and RNA Probes
N4-Hydroxycytidine 5'-triphosphate also plays a role in the synthesis of DNA and RNA probes. It serves as a building block in DNA synthesis for epigenetic studies, as demonstrated by the development of efficient synthetic methods for its triphosphate derivatives (Yang et al., 2022).
Anti-HBV Activities
Further studies highlight its effectiveness against HBV. The selective inhibition of HBV DNA polymerase by N4-Hydroxycytidine triphosphate is particularly notable, pointing to its potential as a highly efficient and selective inhibitor of HBV replication (Matthes et al., 2007).
Mutagenesis in Mammalian Cells
A critical aspect of N4-Hydroxycytidine is its mutagenic potential in mammalian cells. It has been observed that while it is highly active against viruses like SARS-CoV-2, it also exhibits mutational activity in host cells, which raises concerns regarding its safety profile (Zhou et al., 2021).
Template Properties in Reverse Transcription
N4-Hydroxycytidine demonstrates templating properties in reverse transcription, indicating its potential as an antiretroviral agent. Its incorporation into RNA leads to ambiguous base pairing, suggesting its utility in mutagenesis of viral genomes (Suzuki et al., 2006).
Synthesis of Modified Nucleotides
The compound is also utilized in the synthesis of modified nucleotides for biochemical studies. Efficient synthesis methods have been developed, underscoring its importance in chemical biology (Lu et al., 2010).
Impact on Target Landscape
Finally, the target landscape of N4-hydroxycytidine is vast, with over 30 protein targets identified that could be useful in the design of new antivirals, especially against COVID-19. This highlights the broad potential of N4-Hydroxycytidine in drug development (Mestres, 2020).
作用機序
NHC is phosphorylated intracellularly to its active 5’-triphosphate form (NHC-TP). NHC-TP competes with natural nucleotides during viral RNA replication. When incorporated into the viral RNA chain, it causes fatal errors, disrupting viral replication. This mechanism contributes to its antiviral activity against SARS-CoV-2 and other RNA viruses .
Physical and Chemical Properties
- Oral Bioavailability : NHC is orally bioavailable in mice but poorly bioavailable in non-human primates .
- Pharmacokinetics : NHC concentrations in saliva, nasal secretions, and tears are lower than in plasma .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQIYMICUFERK-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188521 | |
| Record name | N4-Hydroxycytidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34973-27-8 | |
| Record name | N4-Hydroxycytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Hydroxycytidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)





